molecular formula C13H15N5O B13782948 Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)- CAS No. 63885-21-2

Guanidine, 1,3-bis(3-pyridyl)-2-(2-hydroxyethyl)-

Cat. No.: B13782948
CAS No.: 63885-21-2
M. Wt: 257.29 g/mol
InChI Key: LHLJUVWOOHKGBE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is a complex organic compound featuring a guanidine core substituted with two pyridin-3-yl groups and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine typically involves the reaction of pyridin-3-yl-substituted guanidine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyethyl group is introduced to the guanidine core. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridin-3-yl groups can be reduced to form piperidine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-oxoethyl)-1,3-di(pyridin-3-yl)guanidine.

    Reduction: Formation of 2-(2-hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine.

    Substitution: Formation of various substituted guanidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of its targets. The hydroxyethyl group enhances its solubility and bioavailability, while the pyridin-3-yl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethyl)-1,3-di(pyridin-2-yl)guanidine
  • 2-(2-Hydroxyethyl)-1,3-di(pyridin-4-yl)guanidine
  • 2-(2-Hydroxyethyl)-1,3-di(piperidin-3-yl)guanidine

Uniqueness

2-(2-Hydroxyethyl)-1,3-di(pyridin-3-yl)guanidine is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its binding properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its isomers and analogs.

Properties

CAS No.

63885-21-2

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

2-(2-hydroxyethyl)-1,3-dipyridin-3-ylguanidine

InChI

InChI=1S/C13H15N5O/c19-8-7-16-13(17-11-3-1-5-14-9-11)18-12-4-2-6-15-10-12/h1-6,9-10,19H,7-8H2,(H2,16,17,18)

InChI Key

LHLJUVWOOHKGBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=NCCO)NC2=CN=CC=C2

Origin of Product

United States

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